molecular formula C19H16N6O2S B3017535 N-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891110-57-9

N-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B3017535
CAS No.: 891110-57-9
M. Wt: 392.44
InChI Key: LYNYBAUJIHGYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a triazolo-pyridazine core. This compound is characterized by:

  • Sulfanyl linker: A thioether (-S-) group connecting the acetamide moiety to the triazolo-pyridazine system, influencing solubility and metabolic stability.
  • Substituents:
    • A 4-methoxyphenyl group on the acetamide nitrogen, which may enhance lipophilicity and modulate electronic effects.
    • A pyridin-4-yl group at the 6-position of the pyridazine ring, introducing hydrogen-bonding and π-π stacking capabilities.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-27-15-4-2-14(3-5-15)21-18(26)12-28-19-23-22-17-7-6-16(24-25(17)19)13-8-10-20-11-9-13/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNYBAUJIHGYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, including cycloaddition and condensation reactions. One common synthetic route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active compounds, including the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Withdrawing vs. The pyridin-4-yl group (target) provides a basic nitrogen for protonation, improving water solubility relative to the neutral 4-chlorophenyl group .

Linker Modifications

  • Sulfanyl (-S-) vs. Oxy (-O-) Linkers :
    • The sulfanyl linker in the target compound and offers greater resistance to enzymatic hydrolysis compared to the oxy linker in , which may be prone to oxidation or cleavage.

Triazole Substitution Patterns

  • Pyridazine vs. Pyrazine Heterocycles :
    • The pyridazine core (target and ) has two adjacent nitrogen atoms, creating a polarized aromatic system. In contrast, the pyrazine group in has nitrogen atoms at opposite positions, altering electronic distribution and binding interactions.

Implications of Substituent Variations

  • Hydrogen-Bonding Capacity : The pyridin-4-yl group (target) enables stronger interactions with polar residues in enzymatic active sites compared to the 4-chlorophenyl group in .
  • Metabolic Stability : Sulfanyl linkers (target and ) are less susceptible to cytochrome P450-mediated oxidation than ethanamine linkers () .

Biological Activity

N-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that exhibits significant biological activity. This article provides an in-depth analysis of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that incorporates a methoxyphenyl group, a pyridinyl moiety, and a triazolo-pyridazinyl framework. Its molecular formula is C17H17N5O1SC_{17}H_{17}N_{5}O_{1}S with a molecular weight of approximately 337.4 g/mol. The presence of the triazole ring contributes to its diverse biological activities.

Biological Activity Overview

Recent studies have highlighted the biological potential of compounds containing the triazole scaffold. Specifically, this compound has shown promise in several areas:

1. Anticancer Activity

Research indicates that triazole derivatives possess significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) with IC50 values in the low micromolar range .

CompoundCell LineIC50 (μM)
N-(4-methoxyphenyl)-2-{...}MDA-MB-2311.4
SorafenibMDA-MB-2315.2
Compound 5aHepG222.6

2. Antimicrobial Activity

The triazole scaffold is recognized for its antimicrobial properties. Compounds featuring this structure have been effective against both Gram-positive and Gram-negative bacteria as well as fungi. For example, studies have shown that related triazole compounds exhibit potent activity against Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in cancer cells.

Case Studies

Several case studies have documented the efficacy of similar compounds:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their anticancer potency .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of triazole derivatives against clinical isolates of bacteria and fungi. The findings revealed a broad spectrum of activity with some compounds outperforming traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with 2-chloro-N-(4-methoxyphenyl)acetamide as the core scaffold (analogous to methods in and ).
  • Step 2 : React with 6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol under basic conditions (e.g., NaH in DMF) to introduce the sulfanyl group.
  • Characterization : Use NMR (e.g., 1^1H, 13^{13}C) to confirm regioselectivity of the triazolopyridazine moiety (as in ) and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Assign peaks for the methoxyphenyl (δ3.8δ \sim3.8 ppm for OCH3_3), pyridinyl protons (δ8.59.0δ \sim8.5-9.0 ppm), and thioether linkage (δ4.2δ \sim4.2 ppm for SCH2_2) ().
  • X-ray Crystallography : Resolve ambiguous regiochemistry in the triazolopyridazine core (if crystallizable) ().
  • HPLC-PDA/MS : Ensure >95% purity and detect trace byproducts ().

Advanced Research Questions

Q. How can researchers optimize reaction yields for multi-step syntheses involving triazolopyridazine-thioacetamide hybrids?

  • Strategies :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst) impacting condensation and cyclization steps ( ).
  • Flow Chemistry : Improve reproducibility of sensitive steps (e.g., diazomethane reactions) via continuous-flow systems ( ).
  • Catalyst Screening : Test Pd/Cu-mediated cross-coupling for pyridinyl incorporation (analogous to ’s 11-step synthesis).

Q. What methodologies are effective for assessing this compound’s biological activity in kinase inhibition or anticancer studies?

  • Approaches :

  • In Vitro Kinase Assays : Use ADP-Glo™ or TR-FRET platforms to quantify inhibition of BRD4 or related kinases (as in ).
  • Cellular Potency : Measure IC50_{50} values in cancer cell lines (e.g., c-Myc downregulation in xenografts; ).
  • Selectivity Profiling : Employ kinase panels (e.g., Eurofins DiscoverX) to identify off-target effects .

Q. How should researchers address contradictions in pharmacological data (e.g., divergent IC50_{50} values across assays)?

  • Resolution Workflow :

  • Orthogonal Assays : Validate binding affinity via SPR (surface plasmon resonance) alongside enzymatic assays ( ).
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation skewing results ().
  • Structural Analogs : Compare SAR trends with similar triazolopyridazines ( ).

Q. What computational tools are suitable for predicting binding modes and pharmacokinetic properties?

  • Tools & Workflows :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with BRD4 bromodomains ( ).
  • ADMET Prediction : Apply QikProp or SwissADME to estimate logP, solubility, and CYP450 inhibition ().
  • MD Simulations : Explore conformational stability of the sulfanyl-acetamide linker in aqueous environments (GROMACS/AMBER) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • SAR Tactics :

  • Core Modifications : Replace pyridin-4-yl with pyrimidin-2-yl to assess impact on BRD4 binding ( ).
  • Linker Optimization : Test methylene vs. ethylene spacers in the sulfanyl-acetamide group ( ).
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., CF3_3) on the methoxyphenyl ring to enhance metabolic stability ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.